3-Fluoro-2-methylphenethyl alcohol
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Overview
Description
3-Fluoro-2-methylphenethyl alcohol is an organic compound with the molecular formula C9H11FO It consists of a phenethyl alcohol structure substituted with a fluorine atom at the third position and a methyl group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-2-methylphenethyl alcohol can be synthesized through several methods:
Hydration of Alkenes: One common method involves the hydration of alkenes. .
Reduction of Carbonyl Compounds: Another method involves the reduction of carbonyl compounds, such as ketones or aldehydes, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methylphenethyl alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Various alcohol derivatives
Substitution: Functionalized aromatic compounds
Scientific Research Applications
3-Fluoro-2-methylphenethyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s reactivity and binding affinity . These properties make it a versatile compound for various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylphenethyl alcohol
- 3-Fluoro-4-methylphenethyl alcohol
- 2-Methyl-3-phenethyl alcohol
Comparison
3-Fluoro-2-methylphenethyl alcohol is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This arrangement can significantly affect the compound’s chemical reactivity and physical properties compared to its analogs .
Properties
IUPAC Name |
2-(3-fluoro-2-methylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4,11H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNRCJXXKFSVFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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